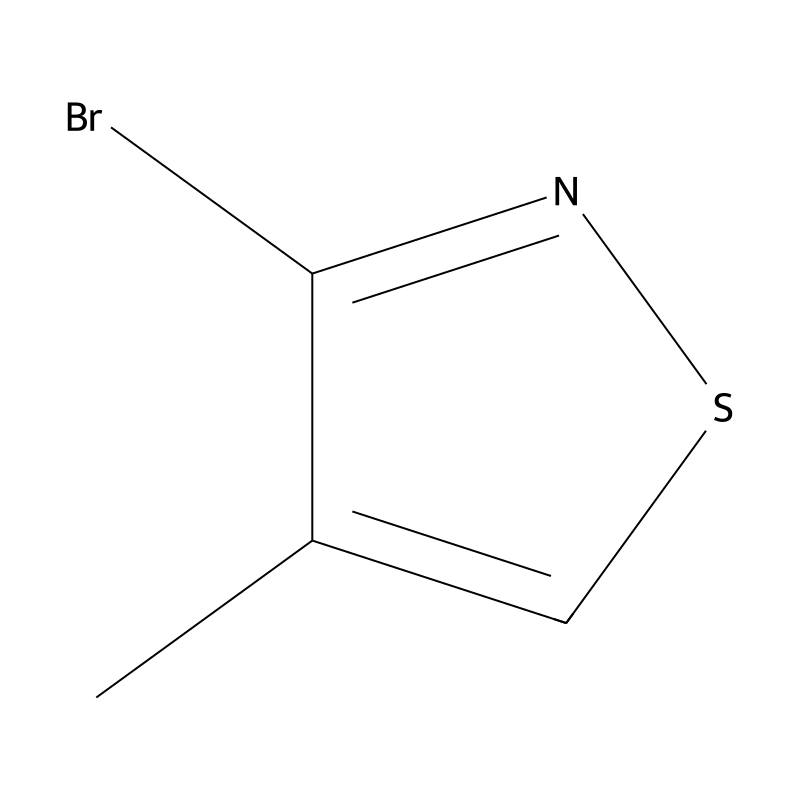3-Bromo-4-methyl-isothiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Isothiazoles
Field: Organic Chemistry
Summary: Isothiazoles are synthesized through reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine.
Methods: The reaction involves the use of 4 equivalents of NaNO2 in TFA at approximately 0 °C.
Results: The carboxylic acid products were obtained in 99% and 95% yields, respectively.
Reactivity of Isothiazoles
Field: Organic Chemistry.
Summary: Major advances have taken place in the field of synthesis and functionalization of isothiazoles.
3-Bromo-4-methyl-isothiazole is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group attached to an isothiazole ring. Its molecular formula is C₄H₄BrN₁S, with a molar mass of approximately 174.06 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical reactivity and biological properties. Isothiazoles, in general, are known for their applications in medicinal chemistry, particularly as potential pharmaceutical agents.
- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. These reactions are typically conducted in polar solvents like dimethylformamide or dimethyl sulfoxide with bases such as potassium carbonate.
- Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction Reactions: Reduction of the isothiazole ring can yield dihydroisothiazoles, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
3-Bromo-4-methyl-isothiazole exhibits significant biological activity, influencing various cellular processes:
- Cellular Effects: It has been shown to inhibit cellular growth and induce apoptosis in different cell types. For instance, it can inhibit glyceraldehyde-3-phosphate dehydrogenase, leading to reduced energy production and triggering autophagy in cancer cells.
- Interaction with Biomolecules: The compound interacts with thiol-containing compounds like glutathione and cysteine, forming disulfide derivatives that can impair cellular functions.
The synthesis of 3-Bromo-4-methyl-isothiazole typically involves cyclization reactions of appropriate precursors:
- Common Synthetic Route: One method includes the reaction of 3-bromo-4-methyl-1,2-dithiolium chloride with ammonia or primary amines under controlled conditions, often in organic solvents like ethanol or acetonitrile at elevated temperatures.
- Industrial Production: For large-scale production, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are utilized to improve synthesis efficiency.
3-Bromo-4-methyl-isothiazole has several applications across various fields:
- Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound in drug discovery for treating cancer and other diseases.
- Agriculture: It may also have applications as a herbicide or fungicide due to its ability to interact with biological systems at the cellular level.
Interaction studies of 3-Bromo-4-methyl-isothiazole focus on its binding affinity with various biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate how this compound interacts with enzymes or receptors relevant to its pharmacological effects. Understanding these interactions is crucial for optimizing the compound's efficacy and therapeutic potential.
Several compounds share structural similarities with 3-Bromo-4-methyl-isothiazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Bromo-5-methyl-isothiazole | Methyl group at the 5-position | Different reactivity profile due to position change |
| 4-Methyl-isothiazole | Lacks bromine atom | Less reactive compared to 3-bromo derivative |
| 3-Chloro-4-methyl-isothiazole | Chlorine instead of bromine | Altered reactivity and potential biological activity |
Uniqueness: The presence of both a bromine atom and a methyl group in 3-Bromo-4-methyl-isothiazole grants it distinct chemical reactivity and biological properties compared to similar compounds. This combination makes it particularly valuable for research and industrial applications.








